

Technical Guide: BPR1J-097 Hydrochloride - A Potent FLT3 Kinase Inhibitor

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Compound of Interest

Compound Name: BPR1J-097 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the FMS-like tyrosine kinase 3 (FLT3) inhibitory activity of **BPR1J-097 hydrochloride**. Activating mutations in the FLT3 gene are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making FLT3 a key therapeutic target.^[1] BPR1J-097 is a novel and potent small molecule inhibitor of FLT3, demonstrating significant anti-tumor activity in both in vitro and in vivo models of AML.^[1] This document summarizes the quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Core Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of BPR1J-097 has been quantified through various assays, demonstrating its efficacy against both wild-type and mutated forms of the FLT3 kinase, as well as its ability to inhibit the growth of FLT3-driven AML cell lines.

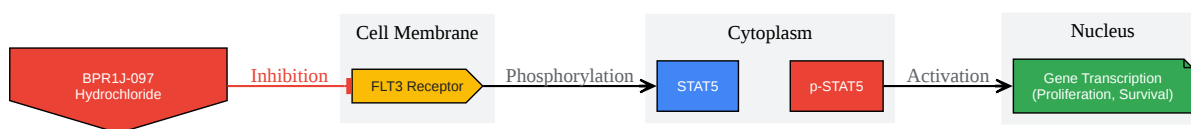
Parameter	Target/Cell Line	Value	Reference
IC50	FLT3 Kinase Activity	1 - 10 nM	[1]
IC50	Wild-Type FLT3 (FLT3-WT)	11 ± 7 nM	[2]
GC50	MOLM-13 (FLT3-ITD)	21 ± 7 nM	[1]
GC50	MV4-11 (FLT3-ITD)	46 ± 14 nM	[1]

IC50 (Half-maximal inhibitory concentration): The concentration of BPR1J-097 required to inhibit 50% of the FLT3 kinase activity. A lower IC50 value indicates greater potency.

GC50 (Half-maximal growth inhibition concentration): The concentration of BPR1J-097 required to inhibit the growth of 50% of the cells.

Mechanism of Action: Inhibition of FLT3 Signaling

BPR1J-097 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. In AML cells with activating FLT3 mutations, such as the internal tandem duplication (FLT3-ITD), the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways. BPR1J-097 has been shown to inhibit the phosphorylation of FLT3 and a key downstream signaling modulator, the Signal Transducer and Activator of Transcription 5 (STAT5).[1] This disruption of the FLT3-STAT5 signaling axis ultimately triggers apoptosis in FLT3-driven AML cells.[1]



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FLT3 Signaling Pathway and BPR1J-097 Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the FLT3 kinase inhibitory activity of BPR1J-097.

In Vitro FLT3 Kinase Inhibition Assay

This assay directly measures the ability of BPR1J-097 to inhibit the enzymatic activity of the FLT3 kinase.

Materials:

- Recombinant human FLT3 kinase
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[3]
- ATP
- Substrate (e.g., a synthetic peptide)
- **BPR1J-097 hydrochloride**
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[4]
- 96-well plates

Procedure:

- Prepare a serial dilution of BPR1J-097 in kinase buffer.
- In a 96-well plate, add the FLT3 enzyme, the substrate, and the various concentrations of BPR1J-097.
- Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[5]
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the

amount of ADP generated and thus, the kinase activity.

- Calculate the percentage of inhibition for each concentration of BPR1J-097 and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Proliferation (Growth Inhibition) Assay

This assay determines the effect of BPR1J-097 on the growth and viability of FLT3-dependent AML cell lines. The MTS assay is a common method for this purpose.

Materials:

- AML cell lines (e.g., MOLM-13, MV4-11)
- Cell culture medium
- **BPR1J-097 hydrochloride**
- MTS reagent (containing PES)[6]
- 96-well plates
- Spectrophotometer

Procedure:

- Seed the AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
- Prepare a serial dilution of BPR1J-097 and add it to the wells. Include vehicle-only controls.
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add 20 µL of MTS reagent to each well.[7]
- Incubate for 1 to 4 hours at 37°C.[7]

- Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of growth inhibition for each concentration and determine the GC50 value.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This technique is used to detect the changes in the phosphorylation status of FLT3 and its downstream target STAT5 in response to BPR1J-097 treatment.

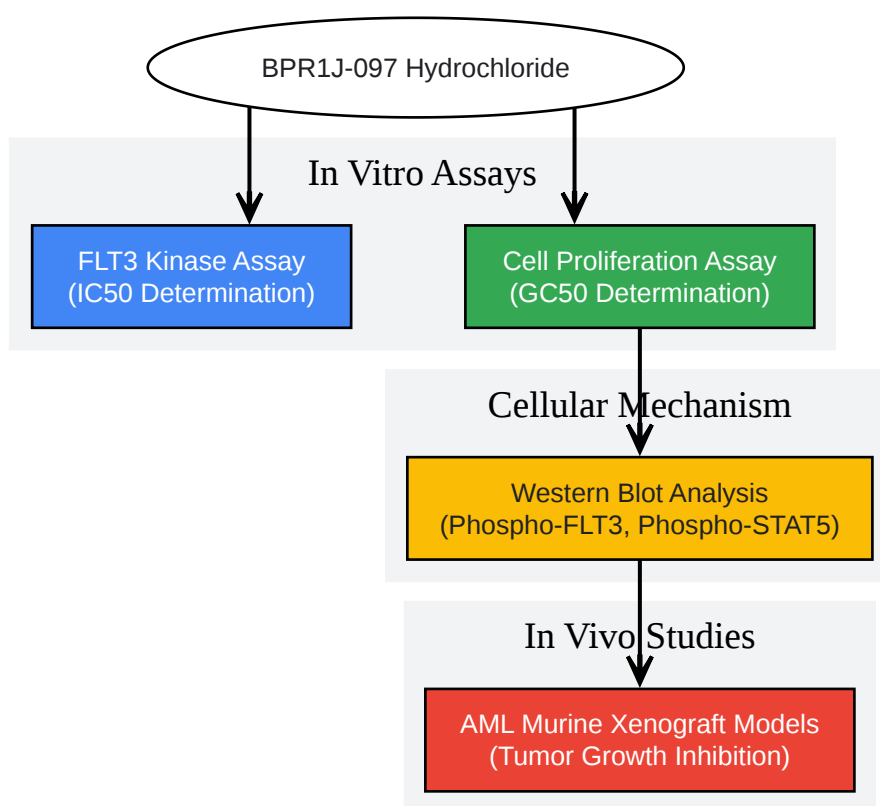
Materials:

- AML cell lines (e.g., MV4-11) or HEK 293T cells transfected with FLT3 constructs^[1]
- **BPR1J-097 hydrochloride**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies specific for phosphorylated and total FLT3 and STAT5
- HRP-conjugated secondary antibodies
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Chemiluminescent substrate

Procedure:

- Treat the cells with various concentrations of BPR1J-097 for a specified time (e.g., 2 hours).^[1]
- Lyse the cells in lysis buffer on ice.

- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.



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General Experimental Workflow for BPR1J-097 Evaluation

Conclusion

BPR1J-097 hydrochloride is a potent and promising inhibitor of FLT3 kinase. The data presented in this guide highlight its strong inhibitory activity against both the isolated enzyme and FLT3-driven cancer cells. The detailed experimental protocols provide a framework for the further investigation and development of BPR1J-097 as a potential therapeutic agent for the treatment of AML and other diseases driven by aberrant FLT3 signaling.

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